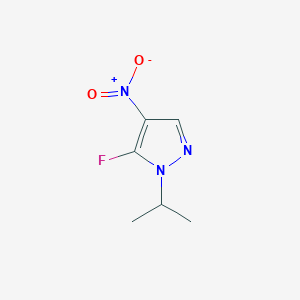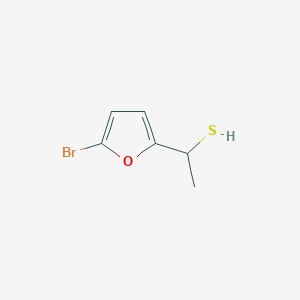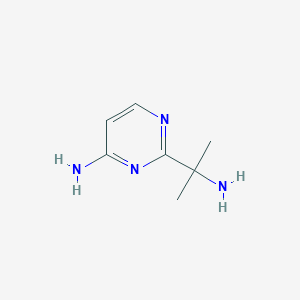amine](/img/structure/B13300023.png)
[3-(Diethylamino)propyl](1,3-thiazol-5-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propylamine is a chemical compound with the molecular formula C₁₁H₂₁N₃S and a molecular weight of 227.37 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms . Thiazole derivatives are known for their diverse biological activities and are used in various medicinal applications .
Métodos De Preparación
The synthesis of 3-(Diethylamino)propylamine typically involves the reaction of a thiazole derivative with a diethylamino propyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group on the thiazole ring with a diethylamino propyl group under basic conditions.
Reductive Amination: This method involves the reaction of a thiazole aldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Análisis De Reacciones Químicas
3-(Diethylamino)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound can be used in the development of new materials and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)propylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The diethylamino propyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparación Con Compuestos Similares
3-(Diethylamino)propylamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole nucleus.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of 3-(Diethylamino)propylamine lies in its specific diethylamino propyl group, which can impart distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C11H21N3S |
|---|---|
Peso molecular |
227.37 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(1,3-thiazol-5-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H21N3S/c1-3-14(4-2)7-5-6-12-8-11-9-13-10-15-11/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
AFSUOYNAULWRHR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNCC1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


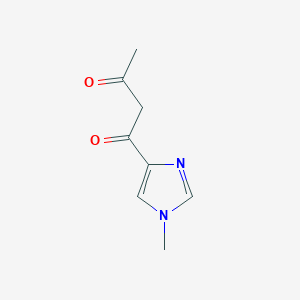
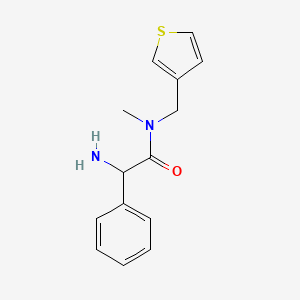
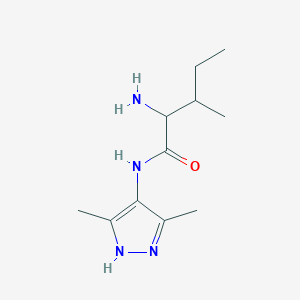

![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
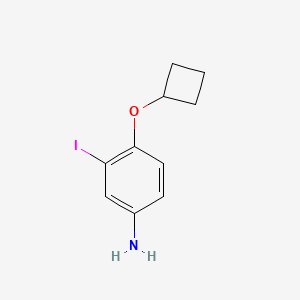
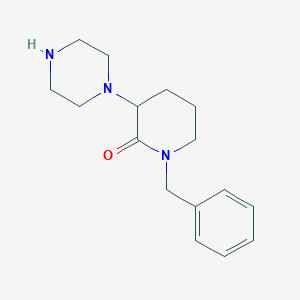
amine](/img/structure/B13299984.png)

amine](/img/structure/B13300004.png)
